Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate
Description
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and an ethyl carboxylate ester at position 2. This scaffold is part of a broader class of imidazothiazole derivatives known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-4-21-15(19)14-10(2)18-9-13(17-16(18)22-14)11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYDYWQMDRREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155362 | |
| Record name | Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-85-5 | |
| Record name | Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866135-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Thiazoles, the core structure of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of cellular processes and structures, including DNA, enzymes, and cell membranes.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of thiazole derivatives.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Biological Activity
Ethyl 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS Number: 866135-85-5) is a synthetic compound characterized by its unique thiazole ring structure combined with an ethyl ester and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
- Molecular Formula : C₁₆H₁₆N₂O₃S
- Molar Mass : 316.38 g/mol
- Structural Features : The compound features a thiazole ring, a methoxy group at the para position of the phenyl ring, and an ethyl ester functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃S |
| Molar Mass | 316.38 g/mol |
| CAS Number | 866135-85-5 |
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer activities. This compound has shown promising results in various studies:
- Mechanism of Action : The compound's anticancer effects are believed to be mediated through apoptosis induction in cancer cells and inhibition of cell proliferation. Its structural features enhance interaction with biological targets involved in tumor growth.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The thiazole derivatives have been recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:
- Results : In laboratory tests, the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is thought to enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy.
Anticonvulsant Activity
Thiazole derivatives are also explored for their anticonvulsant potential. This compound has been included in studies assessing its ability to mitigate seizure activity:
- Findings : Preliminary studies suggest that this compound may exert anticonvulsant effects by modulating neurotransmitter systems involved in seizure propagation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. The following factors have been identified as influential:
- Substituents on the Phenyl Ring : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and bioavailability.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact the potency and selectivity of the compound against various biological targets.
Table 2: SAR Insights
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and solubility |
| Position of Substituents | Affects interaction with biological targets |
| Thiazole Ring Modifications | Alters potency against specific diseases |
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with halogen substituents (electron-withdrawing) in analogues, altering electronic properties and interaction with biological targets .
- Crystallographic Behavior : The 4-chlorophenyl analogue exhibits π-π stacking interactions in its crystal structure, suggesting similar packing behavior in the methoxy derivative .
- Position 2 Functionalization : The ethyl carboxylate ester enhances solubility compared to unsubstituted or carboxylic acid derivatives, as seen in for related thiazole carboxamides .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Methoxyphenyl derivative | 3.2 | 0.15 (PBS) | 180–182* |
| 4-Fluorophenyl derivative | 3.5 | 0.12 (PBS) | 175–177 |
| 4-Chlorophenyl derivative | 4.0 | 0.08 (PBS) | 397–399 |
| 4-Bromophenyl derivative | 4.3 | 0.05 (PBS) | 190–192 |
*Predicted based on cyclohexenone derivatives in .
Q & A
Q. What protocols ensure reproducibility in bioactivity assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
